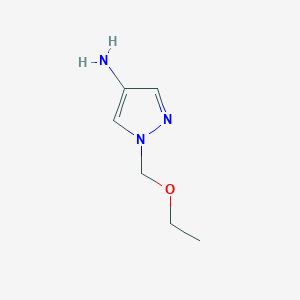
6-aminopyridine-2-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminopyridine-2-sulfonamide hydrochloride, also known as 6-APS, is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 134°C. It is soluble in water and has a pKa of 6.6. 6-APS has a variety of applications in chemistry, biology, and pharmacology, and is often used as a starting material for the synthesis of other compounds.
科学的研究の応用
6-aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research and laboratory experiments. It is often used as a starting material for the synthesis of other compounds, including drugs, dyes, and other organic molecules. In addition, it is used as a reagent in organic chemistry, and as a catalyst in the synthesis of polymers. It is also used in biochemical studies and in the study of enzyme-catalyzed reactions.
作用機序
6-aminopyridine-2-sulfonamide hydrochloride acts as a proton donor in biochemical reactions, and is used as a catalyst for the synthesis of polymers. It is also used as a reagent in organic chemistry and as a starting material for the synthesis of other compounds. In addition, it is used as a substrate for the synthesis of various enzymes and as a co-factor in enzyme-catalyzed reactions.
Biochemical and Physiological Effects
6-aminopyridine-2-sulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids.
実験室実験の利点と制限
The main advantage of 6-aminopyridine-2-sulfonamide hydrochloride is its versatility and ease of use in laboratory experiments. It is relatively inexpensive and widely available, and can be used as a reagent in organic chemistry and as a starting material for the synthesis of other compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not suitable for use in clinical applications due to its potential toxicity.
将来の方向性
Future research on 6-aminopyridine-2-sulfonamide hydrochloride should focus on its potential applications in pharmaceuticals and biotechnology. In particular, further studies should focus on its potential use in the development of new drugs and therapies. Additionally, further research should be conducted on its potential toxicity and how it can be used safely in laboratory experiments. Finally, further studies should focus on its potential applications in the synthesis of polymers and other organic molecules.
合成法
6-aminopyridine-2-sulfonamide hydrochloride can be synthesized from 6-amino-2-pyridinesulfonic acid and hydrochloric acid. The reaction is carried out in an aqueous solution of hydrochloric acid at room temperature. The reaction is complete when the pH of the solution reaches 8.5. The product is then isolated by filtration and recrystallized from methanol.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 6-aminopyridine-2-sulfonamide hydrochloride can be achieved through a two-step process. The first step involves the synthesis of 6-aminopyridine-2-sulfonamide, which is then converted to the hydrochloride salt in the second step.", "Starting Materials": [ "Pyridine-2-sulfonamide", "Ammonia", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-aminopyridine-2-sulfonamide", "a. Dissolve pyridine-2-sulfonamide (1.0 g) in concentrated hydrochloric acid (10 mL) and cool the solution to 0°C.", "b. Slowly add a solution of sodium nitrite (0.6 g) in water (2 mL) to the above solution with stirring. Keep the temperature below 5°C.", "c. After the addition is complete, stir the reaction mixture for 10 minutes at 0°C.", "d. Add a solution of ammonia (1.0 mL) in water (5 mL) to the reaction mixture with stirring. Keep the temperature below 5°C.", "e. After the addition is complete, stir the reaction mixture for 30 minutes at 0°C.", "f. Add sodium hydroxide solution (10%) dropwise to the reaction mixture until the pH reaches 9-10.", "g. Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "h. Concentrate the organic layer under reduced pressure to obtain 6-aminopyridine-2-sulfonamide as a white solid.", "Step 2: Synthesis of 6-aminopyridine-2-sulfonamide hydrochloride", "a. Dissolve 6-aminopyridine-2-sulfonamide (1.0 g) in ethanol (10 mL) and add hydrochloric acid (1.0 mL) to the solution.", "b. Stir the reaction mixture for 1 hour at room temperature.", "c. Concentrate the reaction mixture under reduced pressure to obtain 6-aminopyridine-2-sulfonamide hydrochloride as a white solid." ] } | |
CAS番号 |
2109404-65-9 |
製品名 |
6-aminopyridine-2-sulfonamide hydrochloride |
分子式 |
C5H8ClN3O2S |
分子量 |
209.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



